7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde

Medicinal Chemistry Drug Design ADME Optimization

Achieve synthetic reproducibility in kinase inhibitor programs with 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 1783694-62-1). Generic imidazopyridines introduce regioisomeric variability that can compromise SAR fidelity. This specific 7-methoxy-2-carbaldehyde isomer provides the precise electronic and steric profile required for consistent target engagement. - Ensures SAR consistency with defined 7-methoxy substitution (XLogP3: 1.5, TPSA: 43.6 Ų). - Enables rapid library diversification via the reactive aldehyde handle (Knoevenagel, reductive amination). - Compatible with scalable, metal-free synthetic protocols for multi-gram supply.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1783694-62-1
Cat. No. B3246475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde
CAS1783694-62-1
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC(=CN2C=C1)C=O
InChIInChI=1S/C9H8N2O2/c1-13-8-2-3-11-5-7(6-12)10-9(11)4-8/h2-6H,1H3
InChIKeyJDHSSHLYFZACGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde: Building Block Overview


7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 1783694-62-1) is a heterocyclic compound with molecular formula C9H8N2O2 and molecular weight 176.17 g/mol, belonging to the imidazo[1,2-a]pyridine family—a privileged scaffold in medicinal chemistry with four marketed drugs bearing this bicyclic core . The compound features a methoxy substituent at the 7-position and a reactive aldehyde group at the 2-position, enabling its utility as a versatile synthetic intermediate for condensation, nucleophilic addition, and cyclization reactions . Commercial availability typically ranges from 95% to 97% purity, with calculated physicochemical properties including XLogP3 of 1.5, topological polar surface area (TPSA) of 43.6 Ų, and three hydrogen bond acceptors .

7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde: Why Analogs Cannot Substitute


The imidazo[1,2-a]pyridine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where the position and electronic nature of substituents critically modulate target binding affinity, metabolic stability, and physicochemical properties . The 7-methoxy substitution pattern in 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde confers distinct electronic distribution and steric profile compared to unsubstituted analogs (e.g., CAS 118000-43-4) or alternative methoxy positional isomers (e.g., 5-methoxy, 6-methoxy, or 8-methoxy variants), which can alter LogP, hydrogen-bonding capacity, and subsequent biological activity profiles by orders of magnitude in downstream applications [1]. Procurement of the specific 7-methoxy-2-carbaldehyde regioisomer ensures synthetic reproducibility and SAR fidelity that generic class substitution cannot guarantee .

7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde: Differentiation Evidence


Lipophilicity and Polar Surface Area Comparison

7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde exhibits a calculated XLogP3 value of 1.5 and a topological polar surface area (TPSA) of 43.6 Ų, representing a measurable increase in lipophilicity relative to the unsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde scaffold . This methoxy-induced LogP elevation falls within the optimal range for CNS drug-likeness while maintaining hydrogen-bonding capacity (three H-bond acceptors) sufficient for target engagement [1].

Medicinal Chemistry Drug Design ADME Optimization

Synthetic Efficiency of Cycloisomerization Route

The synthesis of 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde via cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions promoted by NaOH reportedly provides quantitative yield . This represents a significant efficiency advantage over traditional condensation methods (2-aminopyridines with α-haloketones) for related imidazo[1,2-a]pyridine aldehydes, which typically yield 45-87% .

Organic Synthesis Process Chemistry Green Chemistry

Positional Isomer Effects: 7-Methoxy vs. 8-Methoxy

The 7-methoxy substitution in 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde places the electron-donating methoxy group on the pyridine ring at a position distinct from the 8-methoxy positional isomer (CAS 1504134-50-2) . This regioisomeric difference alters the electron density distribution across the fused bicyclic system, affecting both the reactivity of the 2-carbaldehyde group and the compound's potential as a kinase inhibitor scaffold—a class where imidazo[1,2-a]pyridines bearing methoxy groups have demonstrated sub-100 nM potency in PI3K/mTOR dual inhibition assays [1].

Structure-Activity Relationship Medicinal Chemistry Lead Optimization

2-Carbaldehyde Reactivity: Knoevenagel Condensation

The 2-carbaldehyde functional group in imidazo[1,2-a]pyridine-2-carbaldehydes serves as a key reactive handle for Knoevenagel condensation with malononitrile, enabling rapid diversification into 2-aminonicotinonitrile and 2-aminochromene derivatives [1]. This synthetic utility is documented in a simple, reproducible, and environmentally friendly method using water as solvent or solvent-free conditions, establishing the aldehyde moiety at the 2-position as a preferred entry point for scaffold decoration [2].

Synthetic Methodology Heterocyclic Chemistry Library Synthesis

7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde: Application Scenarios


Kinase Inhibitor Lead Optimization

For research programs targeting PI3K, mTOR, RET, or related kinases where imidazo[1,2-a]pyridine scaffolds have demonstrated sub-100 nM potency [1], 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde provides the precise substitution pattern required for SAR consistency. The 7-methoxy group's calculated lipophilicity (XLogP3: 1.5) falls within the optimal range for balancing potency and ADME properties, while the 2-carbaldehyde handle enables rapid diversification via Knoevenagel condensation to generate focused libraries .

Scale-Up Synthesis via Cycloisomerization

The reported quantitative yield for cycloisomerization of N-propargylpyridiniums under metal-free, aqueous conditions [1] makes 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde an economically attractive building block for multi-gram to kilogram synthesis. The metal-free protocol eliminates costly catalyst removal steps and reduces environmental impact, aligning with green chemistry principles while maintaining high purity (>95%) suitable for GLP toxicology studies or preclinical candidate preparation .

Fragment-Based Drug Discovery

As a low-molecular-weight fragment (MW: 176.17 g/mol) with three hydrogen bond acceptors and a reactive aldehyde warhead, 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde serves as an ideal FBDD starting point [1]. The imidazopyridine core is a validated privileged structure capable of boosting target binding and elevating potency, while the methoxy group provides a defined vector for fragment growing or linking strategies without introducing excessive lipophilicity .

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